Cas no 901248-01-9 (1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline)

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline is a structurally complex heterocyclic compound featuring a pyrazoloquinoline core with chloro- and fluorophenyl substituents, as well as dimethoxy functional groups. Its unique molecular architecture suggests potential utility in pharmaceutical research, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of electron-withdrawing groups (chloro and fluoro) and electron-donating methoxy groups may enhance binding affinity and selectivity in target interactions. This compound’s well-defined structure and synthetic reproducibility make it a valuable intermediate for medicinal chemistry applications, enabling further derivatization and structure-activity relationship studies. Its purity and stability under standard conditions ensure reliable performance in research settings.
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline structure
901248-01-9 structure
商品名:1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline
CAS番号:901248-01-9
MF:C24H17ClFN3O2
メガワット:433.862087965012
CID:6553965

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline
    • 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
    • インチ: 1S/C24H17ClFN3O2/c1-30-21-11-18-20(12-22(21)31-2)27-13-19-23(14-3-7-16(26)8-4-14)28-29(24(18)19)17-9-5-15(25)6-10-17/h3-13H,1-2H3
    • InChIKey: MABPRJNZQDAKOF-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(OC)=C(OC)C=2)C2N(C3=CC=C(Cl)C=C3)N=C(C3=CC=C(F)C=C3)C=2C=1

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-1422-20μmol
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1422-30mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
30mg
$119.0 2023-09-10
Life Chemicals
F3407-1422-10μmol
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1422-2mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1422-40mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
40mg
$140.0 2023-09-10
Life Chemicals
F3407-1422-50mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1422-2μmol
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1422-5μmol
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1422-75mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
75mg
$208.0 2023-09-10
Life Chemicals
F3407-1422-1mg
1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline
901248-01-9
1mg
$54.0 2023-09-10

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinoline 関連文献

1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo4,3-cquinolineに関する追加情報

Recent Advances in the Study of 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline (CAS: 901248-01-9)

The compound 1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline (CAS: 901248-01-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic molecule, characterized by its pyrazoloquinoline core and substituted phenyl rings, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that structural modifications at the 7,8-dimethoxy positions significantly influence the compound's binding affinity to specific kinase targets, suggesting its potential as a kinase inhibitor for cancer therapy.

Pharmacological evaluations have revealed that 901248-01-9 exhibits promising activity against various cancer cell lines, with IC50 values in the low micromolar range. The compound appears to exert its effects through multiple pathways, including inhibition of cell proliferation and induction of apoptosis. Notably, it has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.

In addition to its anticancer properties, recent investigations have explored the neuroprotective potential of this compound. A 2024 study in ACS Chemical Neuroscience reported that derivatives of 901248-01-9 demonstrated significant activity in protecting neuronal cells against oxidative stress, suggesting possible applications in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The metabolic stability and pharmacokinetic profile of 901248-01-9 have been systematically evaluated in preclinical models. While the compound shows moderate metabolic stability in liver microsomes, researchers have identified specific metabolic soft spots that could be targeted for further structural optimization to enhance its drug-like properties.

Current challenges in the development of this compound include improving its aqueous solubility and reducing potential off-target effects. Several research groups are actively working on prodrug strategies and formulation approaches to address these limitations. The most recent patent filings (2023-2024) indicate growing commercial interest in this chemical scaffold, with applications extending beyond oncology to include inflammatory and infectious diseases.

Future research directions for 901248-01-9 include comprehensive in vivo efficacy studies, detailed mechanism of action investigations, and the development of more potent and selective analogs. The compound's unique structural features continue to make it an attractive starting point for medicinal chemistry optimization programs in both academic and industrial settings.

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